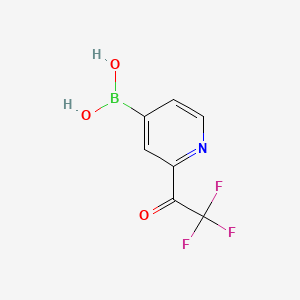

![molecular formula C6H11NO B572724 2-Azaspiro[3.3]heptan-6-ol CAS No. 1256352-97-2](/img/structure/B572724.png)

2-Azaspiro[3.3]heptan-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

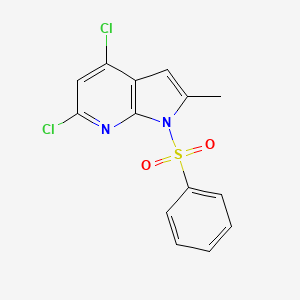

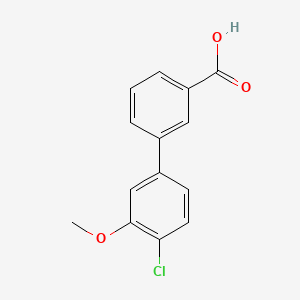

2-Azaspiro[3.3]heptan-6-ol is a chemical compound with the molecular formula C6H11NO . It has a molecular weight of 113.16 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of this compound involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .Molecular Structure Analysis

The molecular structure of this compound is characterized by a spirocyclic scaffold, which is a distinctive class of organic compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are characterized by the ring closure of 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 113.16 and a molecular formula of C6H11NO .Scientific Research Applications

Synthesis of novel amino acids: 2-Azaspiro[3.3]heptan-6-ol derivatives have been synthesized for use in chemistry, biochemistry, and drug design, adding to the family of sterically constrained amino acids (Radchenko, Grygorenko, & Komarov, 2010).

Improved properties of spiro compounds: An improved synthesis of 2-oxa-6-azaspiro[3.3]heptane was achieved, yielding a more stable and soluble product, thus enhancing its utility in various reactions (van der Haas et al., 2017).

Synthesis of bifunctional compounds: Efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been developed, useful for selective derivation and accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).

Synthesis of azaspirocyclic rings: The synthesis of 2-azaspiro[4.6]undec-7-enes has been achieved through ring expansion/cyclization/chlorination processes, offering a new route to this type of ring system (Yeh et al., 2012).

Synthesis of angular azetidines: A variety of novel angular azaspiro[3.3]heptanes have been synthesized, including difluoro and dimethyl variants, for use in drug discovery (Guerot et al., 2011).

Lipophilicity reduction in medicinal chemistry: Azaspiro[3.3]heptanes have been used as replacements for traditional heterocycles, often reducing the lipophilicity of molecules, which is advantageous in drug design (Degorce, Bodnarchuk, & Scott, 2019).

Antibacterial drug development: Novel azaspiro[2.4]heptanes have shown potent antibacterial activity against various respiratory pathogens, making them promising candidates for treating respiratory tract infections (Odagiri et al., 2013).

Cyclobutane diamines synthesis: Cyclobutane diamines, including 6-amino-3-azaspiro[3.3]heptane, have been synthesized as promising building blocks for drug discovery, with applications in the synthesis of commercially available drugs (Radchenko et al., 2010).

Discovery of dopamine receptor antagonists: A series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes have been identified as potent and selective antagonists of the dopamine D3 receptor, with applications in neuroscience (Micheli et al., 2016).

Fluorinated piperidine analogues: Conformationally restricted fluorinated analogues of piperidine based on a 2-azaspiro[3.3]heptane scaffold have been synthesized for use in drug design, demonstrating the versatility of this scaffold in medicinal chemistry (Chernykh et al., 2016).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-azaspiro[3.3]heptan-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-5-1-6(2-5)3-7-4-6/h5,7-8H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSAWOLLGHOTJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12CNC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B572641.png)

![6-Bromo-5-chloroimidazo[1,2-a]pyridine](/img/structure/B572655.png)

![Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B572657.png)